An In-depth Technical Guide to Ethyl 2-chloro-2-cyano-2-phenylacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-chloro-2-cyano-2-phenylacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-2-cyano-2-phenylacetate is a halogenated nitrile ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a quaternary carbon substituted with a phenyl ring, a cyano group, a chloro group, and an ethyl ester, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthetic protocol, and its potential applications in medicinal chemistry and drug development. The presence of the electron-withdrawing chloro and cyano groups at the alpha-position significantly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.
Chemical Structure and Properties
The chemical structure of Ethyl 2-chloro-2-cyano-2-phenylacetate is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule.
Molecular Formula: C₁₁H₁₀ClNO₂
Molecular Weight: 223.65 g/mol
IUPAC Name: Ethyl 2-chloro-2-cyano-2-phenylacetate
The physicochemical properties of the parent compound, ethyl phenylcyanoacetate, are well-documented and serve as a baseline for understanding the properties of its chlorinated derivative.
| Property | Value (for Ethyl phenylcyanoacetate) | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Boiling Point | 275 °C (lit.) | [2] |
| Density | 1.09 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5053 (lit.) | [2] |
The introduction of a chlorine atom at the α-position is expected to increase the molecular weight and may influence the boiling point and density.
Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate
The most direct and efficient method for the synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate is the α-chlorination of its precursor, ethyl phenylcyanoacetate. This reaction takes advantage of the acidic nature of the α-proton, which is flanked by two electron-withdrawing groups (the cyano and the ester groups). Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this transformation, offering high reactivity and clean conversion.[3][4]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of Ethyl 2-chloro-2-cyano-2-phenylacetate.
Experimental Protocol: α-Chlorination of Ethyl Phenylcyanoacetate
Materials:
-
Ethyl phenylcyanoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl phenylcyanoacetate (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-chloro-2-cyano-2-phenylacetate.
Spectroscopic Characterization
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)
The most significant change in the ¹H NMR spectrum compared to the starting material will be the disappearance of the signal for the α-proton.
-
Aromatic Protons: A multiplet in the range of 7.4-7.6 ppm corresponding to the protons of the phenyl ring.
-
Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Quaternary Carbon: A signal for the α-carbon, which will be significantly shifted downfield due to the electronegative chlorine atom.
-
Carbonyl Carbon: A signal around 165-170 ppm.
-
Cyano Carbon: A signal around 115-120 ppm.
-
Aromatic Carbons: Signals in the aromatic region (125-135 ppm).
-
Ethyl Ester Carbons: Signals for the CH₂ and CH₃ groups.
Predicted IR (Infrared) Spectroscopy
-
C≡N Stretch: A sharp absorption band around 2240-2260 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1750-1770 cm⁻¹, shifted to a higher wavenumber compared to the starting material due to the inductive effect of the chlorine atom.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the phenyl group.
Predicted Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Potential Applications
The geminal chloro and cyano groups on the α-carbon make Ethyl 2-chloro-2-cyano-2-phenylacetate a highly reactive and synthetically useful intermediate. Both groups are strongly electron-withdrawing, which activates the molecule for various transformations.
Reactivity Profile
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at this position.
-
Precursor to Heterocycles: The cyano and ester functionalities are excellent handles for the construction of heterocyclic rings, which are prevalent in many pharmaceutical compounds.
-
Radical Reactions: The C-Cl bond can undergo homolytic cleavage to generate a radical, which can participate in various radical-mediated transformations.
Applications in Drug Development
While specific applications of Ethyl 2-chloro-2-cyano-2-phenylacetate in drug synthesis are not extensively documented, its structural motifs are found in various biologically active molecules. Its utility can be inferred from the applications of related compounds. For instance, α-cyano esters are precursors to a variety of heterocyclic compounds with diverse pharmacological activities.[6] The introduction of a chlorine atom provides an additional point for molecular diversification, which is a key strategy in drug discovery.
The compound can serve as a key intermediate in the synthesis of:
-
Substituted Amino Acids: By nucleophilic displacement of the chloride with an amine.
-
Complex Heterocyclic Scaffolds: Through reactions involving the cyano and ester groups.
-
Novel Carboxylic Acid Derivatives: Via hydrolysis of the ester and further transformations.
Experimental Workflow for a Typical Application
Caption: A representative workflow for the application of Ethyl 2-chloro-2-cyano-2-phenylacetate in synthesis.
Safety and Handling
As with all halogenated organic compounds, Ethyl 2-chloro-2-cyano-2-phenylacetate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant and potentially harmful if inhaled, ingested, or in contact with skin. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like ethyl phenylcyanoacetate.
Conclusion
Ethyl 2-chloro-2-cyano-2-phenylacetate is a promising, yet under-explored, synthetic intermediate. Its facile preparation from readily available starting materials and its unique combination of reactive functional groups make it a valuable tool for organic chemists, particularly those in the field of medicinal chemistry and drug discovery. The protocols and data presented in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for its synthesis, characterization, and application in the development of novel chemical entities. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and exciting opportunities in organic synthesis.
References
-
PubChem. Ethyl phenylcyanoacetate. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Preparation of ethyl 2-chloro-2-phenylacetate. [Link]
- Google Patents.
- Google Patents. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
- Google Patents. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
-
Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]
-
Organic Syntheses Procedure. ethyl cyanoacetate. [Link]
-
ResearchGate. (PDF) A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]
- Google Patents. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
-
Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]
-
The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]
-
ResearchGate. a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... [Link]
-
YouTube. interpretation of two sample infrared spectra. [Link]
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]
-
LookChem. Synthesis of Ethyl cyanoacetate. [Link]
-
ResearchGate. Differences in the Reactivity of Geminal Si−O−P and Al−O−P Frustrated Lewis Pairs. [Link]
-
Market Publishers. Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]
-
Archive.org. CXX.-Researches on Sulphuryl Chloride. Part II. A New Chlorinating Agent : Preparation of Poly- chloro-derivatives of Benzene. [Link]
-
ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
Sources
- 1. Ethyl phenylcyanoacetate | C11H11NO2 | CID 95298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 苯基氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride - Google Patents [patents.google.com]
- 5. ETHYL PHENYLCYANOACETATE(4553-07-5) 1H NMR spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
